Cas no 1872134-63-8 (2H-Pyran, 3-(chloromethyl)tetrahydro-3-[2-(phenylmethoxy)ethyl]-)
![2H-Pyran, 3-(chloromethyl)tetrahydro-3-[2-(phenylmethoxy)ethyl]- structure](https://ja.kuujia.com/scimg/cas/1872134-63-8x500.png)
2H-Pyran, 3-(chloromethyl)tetrahydro-3-[2-(phenylmethoxy)ethyl]- 化学的及び物理的性質
名前と識別子
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- 2H-Pyran, 3-(chloromethyl)tetrahydro-3-[2-(phenylmethoxy)ethyl]-
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- インチ: 1S/C15H21ClO2/c16-12-15(7-4-9-18-13-15)8-10-17-11-14-5-2-1-3-6-14/h1-3,5-6H,4,7-13H2
- InChIKey: DCWFMGQOBMCSNR-UHFFFAOYSA-N
- SMILES: C1OCCCC1(CCl)CCOCC1=CC=CC=C1
2H-Pyran, 3-(chloromethyl)tetrahydro-3-[2-(phenylmethoxy)ethyl]- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-674569-0.5g |
3-[2-(benzyloxy)ethyl]-3-(chloromethyl)oxane |
1872134-63-8 | 95.0% | 0.5g |
$1289.0 | 2025-03-13 | |
Enamine | EN300-674569-2.5g |
3-[2-(benzyloxy)ethyl]-3-(chloromethyl)oxane |
1872134-63-8 | 95.0% | 2.5g |
$2631.0 | 2025-03-13 | |
Enamine | EN300-674569-0.1g |
3-[2-(benzyloxy)ethyl]-3-(chloromethyl)oxane |
1872134-63-8 | 95.0% | 0.1g |
$1183.0 | 2025-03-13 | |
Enamine | EN300-674569-0.25g |
3-[2-(benzyloxy)ethyl]-3-(chloromethyl)oxane |
1872134-63-8 | 95.0% | 0.25g |
$1235.0 | 2025-03-13 | |
Enamine | EN300-674569-10.0g |
3-[2-(benzyloxy)ethyl]-3-(chloromethyl)oxane |
1872134-63-8 | 95.0% | 10.0g |
$5774.0 | 2025-03-13 | |
Enamine | EN300-674569-5.0g |
3-[2-(benzyloxy)ethyl]-3-(chloromethyl)oxane |
1872134-63-8 | 95.0% | 5.0g |
$3894.0 | 2025-03-13 | |
Enamine | EN300-674569-0.05g |
3-[2-(benzyloxy)ethyl]-3-(chloromethyl)oxane |
1872134-63-8 | 95.0% | 0.05g |
$1129.0 | 2025-03-13 | |
Enamine | EN300-674569-1.0g |
3-[2-(benzyloxy)ethyl]-3-(chloromethyl)oxane |
1872134-63-8 | 95.0% | 1.0g |
$1343.0 | 2025-03-13 |
2H-Pyran, 3-(chloromethyl)tetrahydro-3-[2-(phenylmethoxy)ethyl]- 関連文献
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Liming Hong,Fuqing Yu J. Mater. Chem. C, 2021,9, 9142-9146
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4. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
2H-Pyran, 3-(chloromethyl)tetrahydro-3-[2-(phenylmethoxy)ethyl]-に関する追加情報
Professional Introduction to Compound with CAS No. 1872134-63-8 and Product Name: 2H-Pyran, 3-(chloromethyl)tetrahydro-3-[2-(phenylmethoxy)ethyl]
The compound with the CAS number 1872134-63-8 and the product name 2H-Pyran, 3-(chloromethyl)tetrahydro-3-[2-(phenylmethoxy)ethyl] represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the class of tetrahydropyran derivatives, which have garnered considerable attention due to their versatile structural framework and potential biological activities. The presence of both a chloromethyl group and a phenylmethoxy ethyl side chain in its molecular structure endows it with unique reactivity and functional properties, making it a valuable scaffold for drug discovery and development.
In recent years, tetrahydropyran derivatives have been extensively studied for their role in modulating various biological pathways. The chloromethyl substituent, in particular, serves as a reactive handle for further functionalization, enabling the synthesis of more complex molecules through nucleophilic addition reactions. This feature is particularly useful in medicinal chemistry, where the introduction of new functional groups can enhance binding affinity and selectivity towards target proteins. On the other hand, the phenylmethoxy ethyl moiety contributes to the lipophilicity of the compound, which is often a critical factor in determining its pharmacokinetic profile.
One of the most promising applications of this compound is in the development of small-molecule inhibitors targeting enzymes involved in cancer progression. Recent studies have highlighted the importance of kinases and other regulatory enzymes in maintaining tumor growth and survival. By leveraging the structural flexibility of tetrahydropyran derivatives, researchers have been able to design molecules that can selectively inhibit these enzymes without affecting normal cellular processes. The 2H-Pyran, 3-(chloromethyl)tetrahydro-3-[2-(phenylmethoxy)ethyl] compound, with its unique combination of functional groups, has shown potential in this regard.
Furthermore, the phenylmethoxy ethyl group has been shown to enhance the solubility and bioavailability of drug candidates. This is particularly relevant in oral formulations, where poor solubility can limit therapeutic efficacy. By incorporating this moiety into a drug molecule, it is possible to improve its pharmacokinetic properties, leading to better patient compliance and treatment outcomes. The chloromethyl group also facilitates further derivatization, allowing for the creation of libraries of compounds that can be screened for activity against various disease targets.
Recent advances in computational chemistry have further accelerated the discovery process for tetrahydropyran derivatives like 2H-Pyran, 3-(chloromethyl)tetrahydro-3-[2-(phenylmethoxy)ethyl]. Molecular modeling techniques have enabled researchers to predict binding modes and affinity with high accuracy, reducing the need for extensive experimental screening. This approach has been particularly effective in identifying lead compounds that can be optimized further through iterative synthesis and testing. The combination of experimental and computational methods has significantly shortened the timeline for drug development.
The synthesis of this compound involves multi-step organic reactions that highlight its structural complexity. The core tetrahydropyran ring is typically constructed through cyclization reactions involving readily available starting materials. Subsequent functionalization with the chloromethyl group and the phenylmethoxy ethyl side chain requires careful control of reaction conditions to ensure high yield and purity. Advances in synthetic methodologies have made it possible to perform these transformations more efficiently and on larger scales.
In conclusion, compounds like 1872134-63-8 represent a cornerstone in modern drug discovery efforts. Their unique structural features make them ideal candidates for further exploration in various therapeutic areas. As research continues to uncover new biological targets and mechanisms, compounds such as 2H-Pyran, 3-(chloromethyl)tetrahydro-3-[2-(phenylmethoxy)ethyl] will undoubtedly play a crucial role in developing next-generation therapeutics that improve patient outcomes.
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